

Benchmarking Tyrosinase-IN-35 performance against industry-standard inhibitors

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Compound of Interest

Compound Name: Tyrosinase-IN-35

Cat. No.: B15577426

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Benchmarking Tyrosinase-IN-35: A Comparative Guide for Researchers

For scientists and professionals in drug development, identifying potent and effective tyrosinase inhibitors is a critical step in creating novel treatments for hyperpigmentation and related disorders. This guide provides a direct comparison of **Tyrosinase-IN-35** against established industry-standard inhibitors, supported by experimental data and detailed protocols to ensure accurate evaluation and reproducibility.

Performance Comparison of Tyrosinase Inhibitors

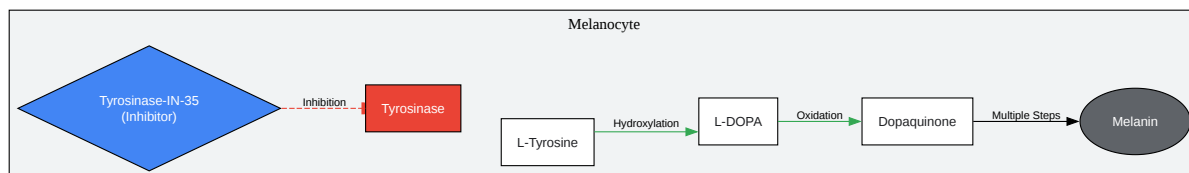
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), with a lower value indicating greater potency. The following table summarizes the IC₅₀ values for **Tyrosinase-IN-35** and several industry-standard inhibitors against human and mushroom tyrosinase.

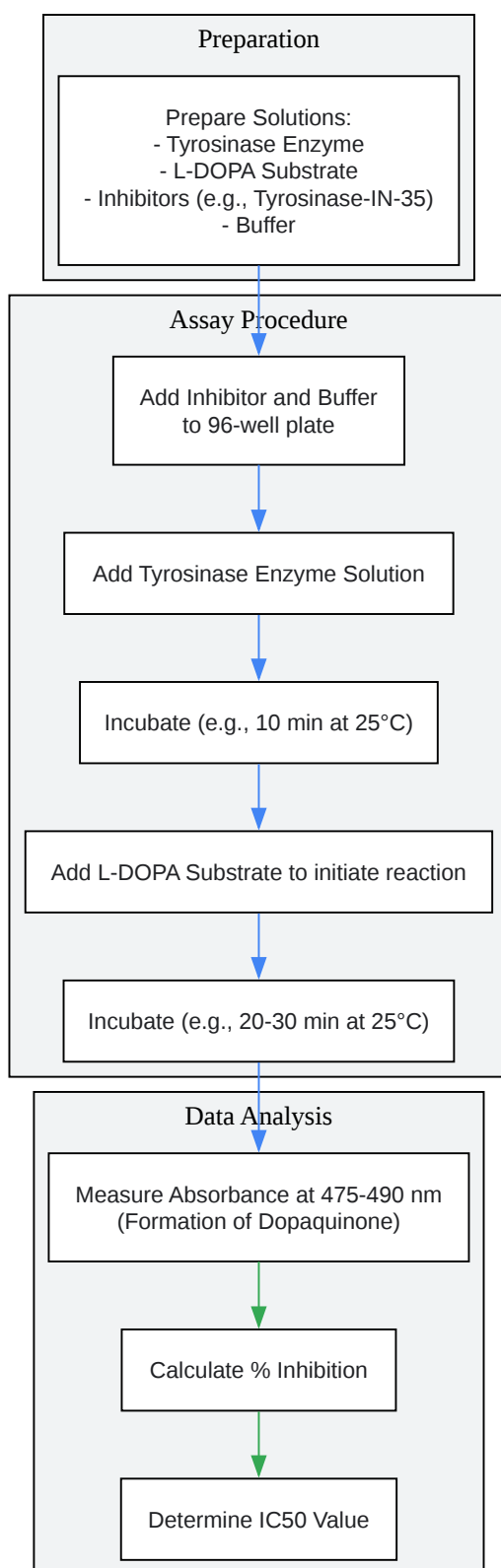
Inhibitor	Enzyme Source	Substrate	IC50 (μM)	Reference
Tyrosinase-IN-35	Human	L-DOPA	2.09	[1] [2] [3] [4]
Kojic Acid	Human	L-DOPA	16.38	[1] [2] [3] [4]
Kojic Acid	Mushroom	L-DOPA	30.6 - 37.86	[2] [5]
α-Arbutin	Mushroom	L-DOPA	8000 (8.0 mM)	[6]
β-Arbutin	Mushroom	L-DOPA	9000 (9.0 mM)	[6]
Hydroquinone	Mushroom	L-DOPA	~70 (varied)	[5]

Note: IC50 values can exhibit variability based on experimental conditions, including the purity and source of the enzyme, substrate concentration, and assay buffer conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the methodology for its assessment, the following diagrams illustrate the tyrosinase signaling pathway and a standard experimental workflow for an inhibition assay.





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